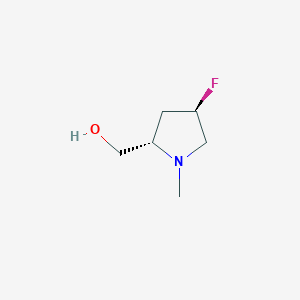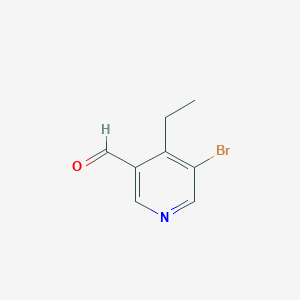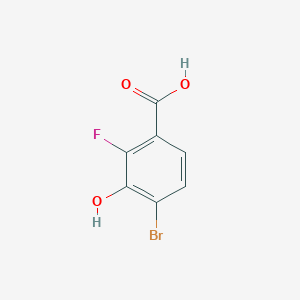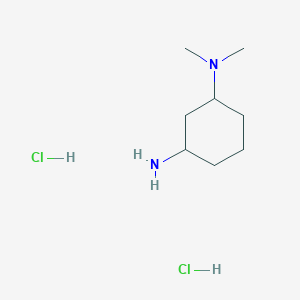![molecular formula C33H43Cl2FeN3 B6321679 2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 204203-10-1](/img/structure/B6321679.png)
2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride
Descripción general
Descripción
2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride is a complex organometallic compound with the molecular formula C33H43Cl2FeN3. This compound is known for its unique structure and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride typically involves the reaction of 2,6-diisopropylphenylamine with pyridine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The resulting product is then treated with iron(II) chloride to form the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors and equipment to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted variants with different functional groups. These products are valuable in various research and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride is used as a ligand in catalytic processes, such as ethylene polymerization and hydrogenation reactions. Its unique structure allows it to stabilize metal centers and enhance their reactivity.
Biology: In biological research, this compound is used to study metalloproteins and enzymes that contain iron centers. It helps in understanding the role of iron in biological systems and developing new therapeutic agents.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI). Its ability to interact with biological molecules makes it a valuable tool in medical research.
Industry: In industry, 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride is used in the production of polymers and other materials. Its catalytic properties make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism by which 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride exerts its effects involves its interaction with metal centers and organic molecules. The compound acts as a ligand, forming stable complexes with metals, which can then catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds include bis(N-(2,6-diisopropylphenyl)imino)acenaphthene and other iron(II) complexes with similar ligands. These compounds share structural similarities and are used in similar applications.
Uniqueness: 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride stands out due to its specific ligand structure, which provides unique catalytic properties and stability. This makes it particularly useful in specialized applications where other compounds may not perform as effectively.
Propiedades
IUPAC Name |
dichloroiron;N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3.2ClH.Fe/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8;;;/h11-23H,1-10H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGZNOJKLRBHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2FeN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)










